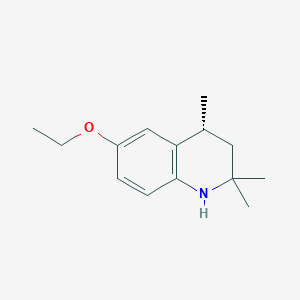![molecular formula C7H4BrFN2 B11887860 6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)
6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and fluorination of pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and Selectfluor as the fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Biological Studies: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 3-Fluoro-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to inhibit specific kinases with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H |
InChI Key |
OBZBIXACBUFGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)

![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)



![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)


